2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide
Description
The compound 2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide features a fused thieno[3,4-c]pyrazole core modified with a 5,5-dioxo group, an acetamide linker, and two aromatic substituents: a 4-chlorophenyl group on the acetamide and a phenyl group at position 2 of the pyrazole. This structure combines sulfone functionality (5,5-dioxo) with amide and aryl moieties, which are common in bioactive molecules.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3S/c20-14-8-6-13(7-9-14)10-18(24)21-19-16-11-27(25,26)12-17(16)22-23(19)15-4-2-1-3-5-15/h1-9H,10-12H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLPKNCGYNJYDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chlorophenyl group and a thieno[3,4-c]pyrazole moiety, which are critical for its biological activity.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of this compound. In vitro experiments demonstrated that it significantly inhibits the production of pro-inflammatory cytokines and nitric oxide (NO) in activated microglial cells. Specifically, it was shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes involved in inflammatory pathways .
Mechanism of Action:
- Inhibition of NF-kB Pathway: The compound attenuates lipopolysaccharide (LPS)-induced activation of the NF-kB signaling pathway, which is crucial in mediating inflammatory responses .
- Reduction of Prostaglandin E2 (PGE2): It also suppresses the release of PGE2 from activated microglia, further contributing to its anti-inflammatory effects .
Neuroprotective Effects
In models of neurotoxicity induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), the compound exhibited protective effects on dopaminergic neurons. Prophylactic treatment with this agent improved behavioral outcomes and reduced glial activation associated with neurodegeneration .
Case Studies
- Neuroinflammation in Parkinson's Disease:
- Cytotoxicity Assays:
Comparative Biological Activity Table
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Thiazole vs. Thieno-Pyrazole Derivatives
- 2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): This analog replaces the thieno-pyrazole core with a simpler thiazole ring. Crystallographic analysis reveals inversion dimers formed via N–H⋯N hydrogen bonds (R²²(8) motif), a common feature in acetamide derivatives .
- Target Compound: The fused thieno-pyrazole core with 5,5-dioxo groups introduces rigidity and electron-withdrawing properties, which may influence binding affinity in biological systems or stability in crystal packing.
Thieno-Pyrrole Derivatives
- Patent Compound (Ethoxy/Methoxy-Substituted Thieno[3,4-c]pyrrole) (): This analog features a thieno[3,4-c]pyrrole core with ethoxy, methoxy, and methylsulfonyl substituents. The pyrrole ring (vs. pyrazole) alters electronic properties, while bulky substituents may impact pharmacokinetics .
Substituent Effects
Chlorophenyl Positioning
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ():
Substitution at the 3,4-dichlorophenyl position increases steric hindrance compared to the 4-chlorophenyl group in the target compound. This difference could affect intermolecular interactions or biological target selectivity .
Auxin Agonists ():
Synthetic auxins like WH7 and compound 533 share acetamide linkers and chlorophenyl groups but are coupled to triazole or pyridine heterocycles. These structures highlight how heterocycle choice (e.g., triazole for hydrogen bonding vs. pyrazole for rigidity) tailors bioactivity .
Hydrogen Bonding Patterns
- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide forms R²²(8) dimers via N–H⋯N bonds, while the target compound’s sulfone groups may favor S=O⋯H–N interactions, though data are unavailable .
- SHELX Refinement :
The target compound’s structure may have been resolved using SHELXL, a widely used program for small-molecule refinement (). Similar derivatives in were refined via riding H-atom models .
Data Tables
Table 1: Structural and Physical Properties
Q & A
Q. What are the key synthetic methodologies and reaction conditions for preparing 2-(4-chlorophenyl)-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide?
- Methodological Answer : The synthesis involves multi-step organic reactions:
Core formation : Cyclization of precursors (e.g., thieno[3,4-c]pyrazole core) using reagents like hydrazine derivatives and halogenated intermediates under reflux conditions .
Functionalization : Introduction of substituents (e.g., 4-chlorophenyl and acetamide groups) via nucleophilic substitution or coupling reactions. Common solvents include DMF or DCM, with base catalysts like K₂CO₃ .
Optimization : Reaction parameters (temperature, time) must be tightly controlled. For example, microwave-assisted synthesis can reduce reaction times and improve yields compared to classical methods .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is typically used to isolate the final compound .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, δ 7.42–7.58 ppm (aromatic protons) and δ 13.30 ppm (amide NH) are diagnostic .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Elemental Analysis : Confirms purity (>95%) by matching calculated and observed C/H/N ratios .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Initial in vitro studies suggest:
- Anticancer potential : Inhibition of cancer cell proliferation (e.g., via MTT assays on HeLa cells) .
- Anti-inflammatory activity : COX-2 enzyme inhibition in biochemical assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
